3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with a unique structure that includes a thieno[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk8 , a cyclin-dependent kinase involved in cell cycle regulation.
Mode of Action
Based on its structural similarity to other thieno[2,3-b]pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
If it does inhibit cdk8 as suggested , it could impact pathways related to cell cycle regulation and potentially have anti-cancer effects.
Pharmacokinetics
Compounds with high tpsa values, like this one, may have a low ability to penetrate through the cell membrane or blood-brain barrier .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial effects and inhibition of certain kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Functionalization with Phenyl Groups: The phenyl groups are typically introduced through cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate phenyl halides and palladium catalysts.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thieno[2,3-b]pyridine core, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halides, amines, and other nucleophiles or electrophiles under appropriate conditions, often with the use of catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives with potential biological activities.
Scientific Research Applications
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridine Derivatives: These compounds share the thieno[2,3-b]pyridine core but differ in their substituents, leading to variations in biological activities.
Phenyl-Substituted Pyridines: Compounds with phenyl groups attached to pyridine rings, which may have similar but distinct properties.
Amino-Substituted Heterocycles: Heterocyclic compounds with amino groups, which can exhibit a range of biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c21-17-16-14(12-7-3-1-4-8-12)11-15(13-9-5-2-6-10-13)22-19(16)25-18(17)20(23)24/h1-11H,21H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVCAHMLQMOYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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